molecular formula C15H13ClN2 B2870119 1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole CAS No. 871562-41-3

1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2870119
CAS No.: 871562-41-3
M. Wt: 256.73
InChI Key: DPFQVPLZYWLFSV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 3-chlorophenylmethyl group at the 1-position and a methyl group at the 2-position of the benzodiazole core. Benzimidazole derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, owing to their tunable electronic and steric profiles .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFQVPLZYWLFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Isomers: Positional Chlorine Variations

The position of the chlorine atom on the benzyl substituent significantly influences physicochemical and biological properties:

  • 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole (Chlormidazole): Structure: 4-chlorophenylmethyl substituent. Molecular Formula: C₁₅H₁₃ClN₂. Key Properties: Antifungal activity, validated in pharmaceutical contexts .
  • 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol :

    • Structure : 2-chlorophenylmethyl with a thiol group at position 2.
    • Molecular Formula : C₁₅H₁₃ClN₂S.
    • Key Properties : The thiol group increases reactivity, enabling nucleophilic substitution or metal coordination .
Compound Chlorine Position Functional Groups Molecular Weight Key Activity/Property
Target Compound (3-chloro) Meta 2-CH₃ ~256.73 Not explicitly reported
Chlormidazole (4-chloro) Para 2-CH₃ 256.73 Antifungal
2-Chloro analog (2-thiol) Ortho 2-SH, 5-CH₃ 296.79 High reactivity

Functional Group Variations

Substituents on the benzimidazole core dictate chemical reactivity and biological interactions:

  • 1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine: Structure: 2-amine instead of 2-methyl. Molecular Weight: 257.72.
  • 1-[(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzodiazole: Structure: Styryl group with 2,4-dichlorophenyl. Molecular Formula: C₂₂H₁₅Cl₃N₂.
  • 1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole :

    • Structure : Bromoethyl substituent.
    • Key Properties : Electrophilic bromine enables cross-coupling reactions, useful in synthetic chemistry .

Physical and Chemical Properties

  • Density and Boiling Points :

    • The dichlorostyryl derivative () has a predicted density of 1.30 g/cm³ and boiling point of 608.4°C, reflecting its bulky substituents.
    • Chlorine position (meta vs. para) may slightly alter density and melting points due to differences in crystal packing .
  • Acidity and Reactivity :

    • Thiol-containing analogs (e.g., ) exhibit lower pKa values (~4.67) compared to methyl-substituted derivatives, influencing protonation states in biological systems .

Biological Activity

1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound with a benzodiazole core structure, known for its diverse biological activities. The unique combination of the 3-chlorophenyl and methyl substituents enhances its chemical properties, making it a significant candidate in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H13_{13}ClN2_2
  • Molecular Weight : 256.73 g/mol
  • IUPAC Name : 1-[(3-chlorophenyl)methyl]-2-methyl-1H-benzodiazole

The presence of the chlorophenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, which include:

  • Antimicrobial Activity : Studies have shown that benzodiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL .
  • Antifungal Activity : The compound has also been linked to antifungal effects, with some derivatives showing MIC values as low as 0.06 mg/mL against fungal strains like Candida albicans and Aspergillus niger .
  • Antitumor Potential : Preliminary studies suggest that benzodiazole derivatives may exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. Further research is needed to elucidate the mechanisms involved .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as MurB in bacterial cell walls, which is crucial for bacterial survival. This inhibition can lead to bactericidal effects against resistant strains .
  • Receptor Modulation : Interaction studies indicate potential binding to specific receptors, modulating key biological pathways that could lead to therapeutic effects in various diseases.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of benzodiazole derivatives:

Study ReferenceBiological ActivityMIC (mg/mL)Target Organism
Antibacterial0.23 - 0.94E. coli, S. aureus
Antifungal0.06 - 0.47C. albicans, A. niger
AntitumorN/AVarious cancer cell lines

These findings highlight the potential of this compound in treating infections and possibly cancer.

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